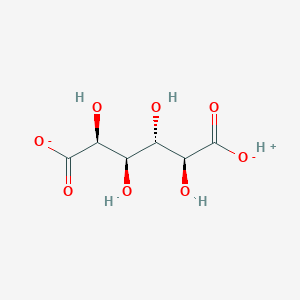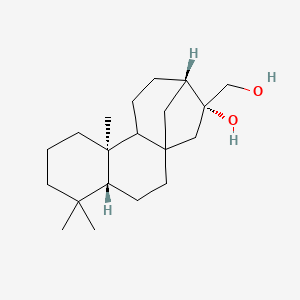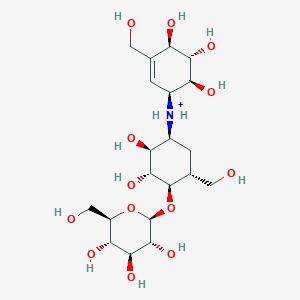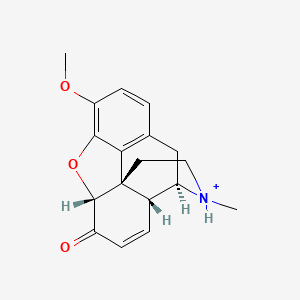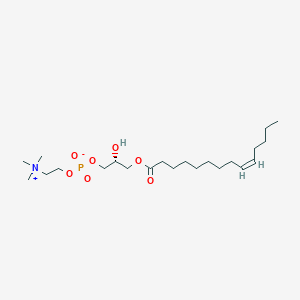
1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysophosphatidylcholine 14:1(9Z)/0:0 is a lysophosphatidylcholine 14:1 in which the remaining acyl group is (9Z)-tetradecenoyl.
Aplicaciones Científicas De Investigación
Sensing Small Molecule Interactions
- A study by Huang et al. (2013) utilized a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers, including those containing phosphocholine derivatives like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine. This technique offers a rapid method for detecting interactions between drug candidates and lipid bilayers, potentially useful in drug development and analysis (Huang et al., 2013).
Lipid-Linked Desaturation
- Sperling and Heinz (1993) provided evidence for lipid-linked desaturation of acyl groups in plant microsomal membranes using isomeric alkenyl ether phospholipids. Their findings contribute to understanding how plants introduce double bonds into lipid-linked acyl groups, highlighting the role of molecules like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine in plant biochemistry (Sperling & Heinz, 1993).
Interactions with Ozone
- Lai et al. (1994) investigated the interactions of unsaturated phosphocholines with ozone at the air-water interface. This study is significant for understanding the chemical behavior and stability of compounds like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine under environmental stressors (Lai, Yang, & Finlayson‐Pitts, 1994).
Analysis of Phosphatidylcholine Hydrolysis
- Kiełbowicz et al. (2012) developed a method for analyzing phosphatidylcholine hydrolysis products, which is applicable for monitoring processes involving compounds like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine (Kiełbowicz et al., 2012).
Polymerized Liposomes
- Sadownik, Stefely, and Regen (1986) described the synthesis of polymerized liposomes using derivatives of phosphocholine. This research opens pathways for creating stable, biocompatible structures for various biomedical applications (Sadownik, Stefely, & Regen, 1986).
Kinetics in High-Temperature Water
- Changi, Matzger, and Savage (2012) examined the behavior of dioleoyl-sn-glycero-3-phosphocholine in high-temperature water, providing insights into the stability and degradation pathways of similar phosphocholine compounds under extreme conditions (Changi, Matzger, & Savage, 2012).
Propiedades
Nombre del producto |
1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C22H44NO7P |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h8-9,21,24H,5-7,10-20H2,1-4H3/b9-8-/t21-/m1/s1 |
Clave InChI |
JXGLGTFMAQOJBB-HEDKFQSOSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)
![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)


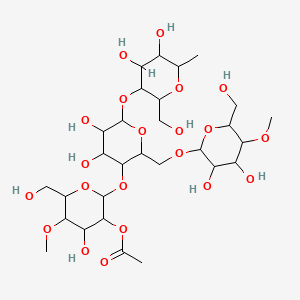
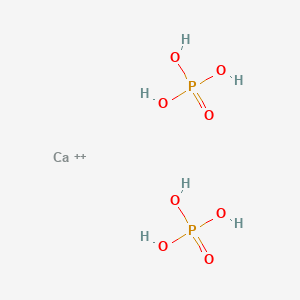


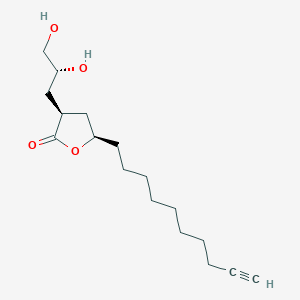
![Ethyl 4-oxo-4-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]butanoate](/img/structure/B1263867.png)
